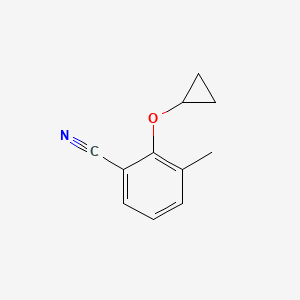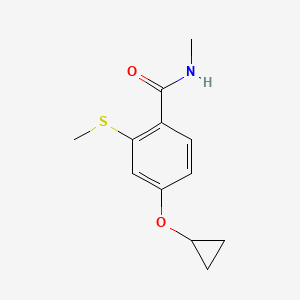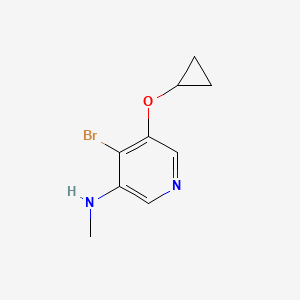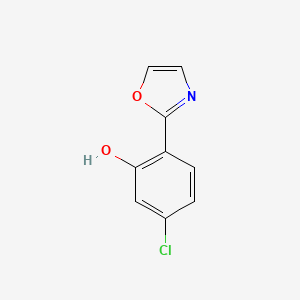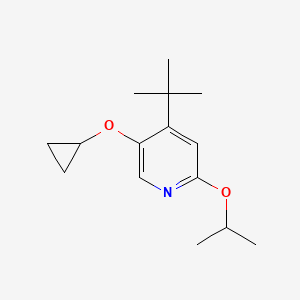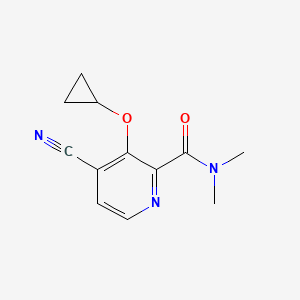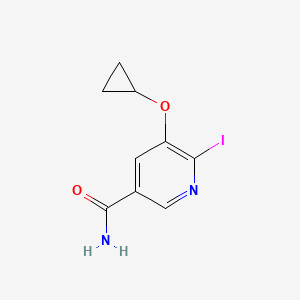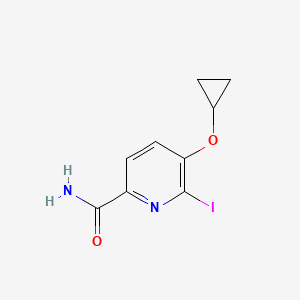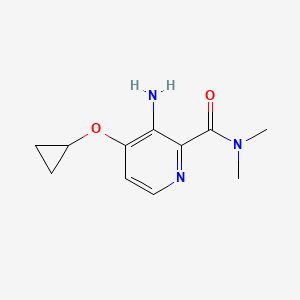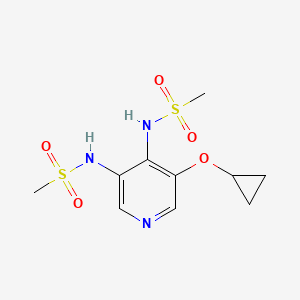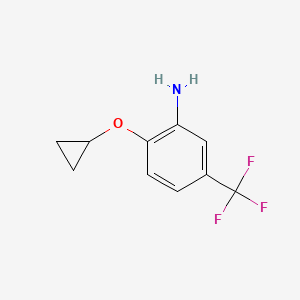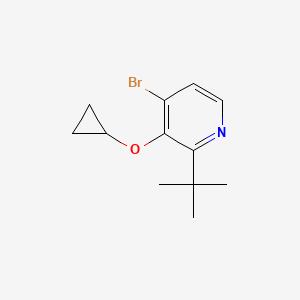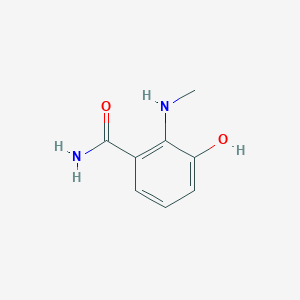
3-Hydroxy-2-(methylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(methylamino)benzamide is a benzamide derivative with a hydroxyl group at the third position and a methylamino group at the second position on the benzene ring. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 3-Hydroxy-2-(methylamino)benzamide, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly process, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl and methylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the substituents introduced.
Scientific Research Applications
3-Hydroxy-2-(methylamino)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antioxidant and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(methylamino)benzamide involves its interaction with various molecular targets and pathways. The hydroxyl and methylamino groups play crucial roles in its biological activity. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but with methoxy groups instead of hydroxyl and methylamino groups.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-2-(methylamino)benzamide is unique due to its specific combination of hydroxyl and methylamino groups, which confer distinct chemical and biological properties. Its antioxidant and antibacterial activities are particularly noteworthy compared to other benzamide derivatives .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-hydroxy-2-(methylamino)benzamide |
InChI |
InChI=1S/C8H10N2O2/c1-10-7-5(8(9)12)3-2-4-6(7)11/h2-4,10-11H,1H3,(H2,9,12) |
InChI Key |
CFGYVGOEPBJRIH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


